Cholic acid

Description

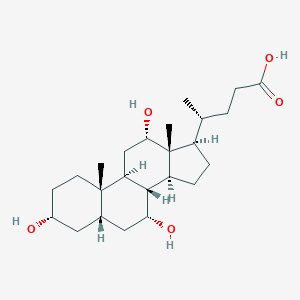

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQCQFFYRZLCQQ-OELDTZBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040660 | |

| Record name | Cholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] White powder; [MSDSonline], Solid | |

| Record name | Cholic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4391 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 175 mg/L at 20 °C, In water, 0.28 g/L at 15 °C, In alcohol 30.56 g/L; ether 1.22 g/L; chloroform 5.08 g/L; benzene 0.36 g/L; acetone 28.24 g/L; glacial acetic acid 152.12 g/L (all at 15 °C). Soluble in solutions of alkali hydroxides or carbonates, Soluble in ethanol, acetone, alkalies; very soluble in ethyl ether, chloroform, Soluble in glacial acetic acid; practically insoluble in benzene, 0.175 mg/mL | |

| Record name | Cholic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02659 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/982 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

... cholic acid preparations that have contained between 0.4 to 0.5% of methyl cholate. | |

| Record name | CHOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/982 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Plates from dilute acetic acid, Crystals | |

CAS No. |

81-25-4 | |

| Record name | Cholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholic acid [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02659 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cholic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholan-24-oic acid, 3,7,12-trihydroxy-, (3.alpha.,5.beta.,7.alpha.,12.alpha.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1JO7801AE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/982 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

198 °C (anhydrous), Crystals from alcohol + water. MP: 155-156 °C /Cholic acid methyl ester/, Crystals from ethyl acetate + petroleum ether. MP: 162-163 °C /Cholic acid ethyl ester/, 197 - 201 °C | |

| Record name | Cholic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02659 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/982 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Cholic Acid: Fundamental Aspects in Biological Systems Research

Classification and Biological Origin of Cholic Acid

This compound is classified as a primary bile acid, a group of steroid acids synthesized directly within the liver. wikipedia.orgmetabolon.comnih.gov It is one of the two major primary bile acids in humans, alongside chenodeoxythis compound, with both being found in roughly equal concentrations. wikipedia.org Its chemical structure is defined as 3α,7α,12α-trihydroxy-5β-cholan-24-oic acid. wikipedia.orgwikipedia.org

The biological genesis of this compound is a multi-step enzymatic process that occurs in the hepatocytes (liver cells), originating from cholesterol. patsnap.combritannica.com This conversion of cholesterol into bile acids represents a principal pathway for cholesterol catabolism in most species. wikipedia.orgtaylorandfrancis.com The synthesis of this compound primarily follows the "classical" or "neutral" pathway, which accounts for the majority of bile acid production in humans. patsnap.comresearchgate.net

The key steps and enzymes involved in the classical pathway are:

Initiation: The process begins with the conversion of cholesterol to 7α-hydroxycholesterol. This reaction is catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step in bile acid synthesis. wikipedia.orgpatsnap.com

Hydroxylation: A crucial subsequent step in the formation of this compound specifically is the 12α-hydroxylation, a reaction performed by the enzyme sterol 12α-hydroxylase (CYP8B1). wikipedia.orgresearchgate.net This step differentiates the synthesis pathway from that of chenodeoxythis compound.

Further Modifications: The pathway involves multiple additional enzymatic modifications to the steroid nucleus and the side chain. wikipedia.org

Conjugation: Before being secreted into the bile, this compound is conjugated in the liver with one of two amino acids: glycine (B1666218) or taurine (B1682933). metabolon.comnih.govelsevier.es This process forms glycothis compound and taurothis compound, respectively. wikipedia.orgbiocrates.com Conjugation increases the water solubility of the molecule, making it a more effective digestive detergent. patsnap.comelsevier.es

Table 1: Key Enzymes in the Classical Synthesis Pathway of this compound

| Enzyme | Abbreviation | Function |

| Cholesterol 7α-hydroxylase | CYP7A1 | Catalyzes the rate-limiting step, converting cholesterol to 7α-hydroxycholesterol. wikipedia.orgpatsnap.com |

| Sterol 12α-hydroxylase | CYP8B1 | Performs 12α-hydroxylation, a key step specific to this compound synthesis. researchgate.net |

| Sterol 27-hydroxylase | CYP27A1 | Involved in the classical pathway and initiates the alternative synthesis pathway. researchgate.net |

Once synthesized and conjugated, these bile salts are stored and concentrated in the gallbladder. patsnap.combiocrates.com Following a meal, they are released into the small intestine to perform their digestive functions. metabolon.comnih.gov

Table 2: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

| Molecular Formula | C24H40O5 nih.gov |

| Molecular Weight | 408.6 g/mol nih.gov |

| Appearance | White crystalline substance wikipedia.org |

| Solubility | Insoluble in water; soluble in alcohol and acetic acid wikipedia.org |

Overview of this compound's Foundational Roles in Biological Homeostasis

This compound's influence extends far beyond simple digestion, playing a critical role in maintaining broad biological homeostasis through several interconnected mechanisms. patsnap.comnih.gov

Digestion and Absorption

The most well-known function of this compound (in its conjugated form as a bile salt) is its role as a biological detergent in the small intestine. nih.govbritannica.com Upon release from the gallbladder, bile salts act as surfactants to emulsify dietary fats. metabolon.compatsnap.com This process breaks down large fat globules into smaller micelles, dramatically increasing the surface area available for pancreatic lipases to act upon. patsnap.com This is essential for the efficient digestion and subsequent absorption of dietary fats and fat-soluble vitamins (A, D, E, and K). britannica.comelsevier.escaringsunshine.com

Cholesterol Metabolism

The synthesis of this compound from cholesterol is a primary route for the elimination of excess cholesterol from the body. metabolon.combritannica.com Since cholesterol itself cannot be broken down in the body for excretion, its conversion into bile acids in the liver provides a crucial catabolic pathway. metabolon.comtaylorandfrancis.com The majority of bile acids are reabsorbed in the ileum and returned to the liver via the enterohepatic circulation. nih.govpatsnap.com However, the small fraction that is excreted in feces represents a significant net loss of cholesterol, thereby helping to regulate the body's total cholesterol levels. metabolon.comtaylorandfrancis.com

Signaling and Metabolic Regulation

In recent decades, research has revealed that this compound and other bile acids are potent signaling molecules that actively regulate metabolism. biocrates.comnih.govnih.gov They exert their effects by binding to and activating specific receptors, most notably the nuclear receptor Farnesoid X Receptor (FXR) and the G protein-coupled receptor TGR5 (also known as GPBAR1). patsnap.comnih.gov

Regulation of Bile Acid Synthesis: this compound itself mediates a negative feedback loop to control its own production. nih.govyoutube.com By activating FXR in the liver and intestine, it ultimately suppresses the expression of the CYP7A1 enzyme, the rate-limiting step in its synthesis pathway. wikipedia.orgnih.gov This tight regulation ensures that the pool of bile acids is maintained at an appropriate level.

Gut Microbiome Interaction: In the colon, a portion of this compound is deconjugated and dehydroxylated by gut bacteria to form the secondary bile acid deoxythis compound. wikipedia.orgbritannica.combiocrates.com This interaction highlights the role of the gut microbiota in modifying the bile acid pool, which in turn influences host metabolism and signaling. shsmu.edu.cn

Hepatic Biosynthesis and Regulatory Mechanisms of Cholic Acid

De Novo Synthetic Pathways from Cholesterol

The classical pathway is the predominant route for bile acid synthesis in humans, accounting for approximately 90% of total production. nih.gov This pathway, occurring in the endoplasmic reticulum of hepatocytes, is responsible for producing the two primary bile acids, cholic acid and chenodeoxythis compound. nih.govnumberanalytics.com

The synthesis of this compound via this pathway involves a series of enzymatic modifications to the steroid nucleus of cholesterol before the oxidation of the side chain. researchgate.netresearchgate.net The key steps are as follows:

Initiation: The pathway begins with the conversion of cholesterol to 7α-hydroxycholesterol. researchgate.netnih.gov This reaction is catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the first and rate-limiting step of the classical pathway. nih.govcuni.cz

Intermediate Formation: The 7α-hydroxycholesterol is then converted to 7α-hydroxy-4-cholesten-3-one (C4) by the enzyme 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase (HSD3B7). nih.govnih.gov This intermediate, C4, is a crucial branch point in the synthesis of both this compound and chenodeoxythis compound. nih.gov

12α-Hydroxylation: For this compound to be synthesized, the C4 intermediate must be hydroxylated at the 12α position. This reaction is exclusively catalyzed by sterol 12α-hydroxylase (CYP8B1), which converts C4 into 7α,12α-dihydroxy-4-cholesten-3-one. wikipedia.orgnih.gov This step is the determining factor for this compound production. nih.gov

Final Steps: Following the 12α-hydroxylation, a series of further reactions, including the oxidation of the steroid side-chain by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), leads to the formation of 3α, 7α, 12α-trihydroxycholestanic acid (THCA). nih.gov Subsequent peroxisomal cleavage of the side chain results in the final product, this compound.

If the 12α-hydroxylation step by CYP8B1 does not occur, the pathway defaults to the synthesis of chenodeoxythis compound. nih.govresearchgate.net

The alternative, or acidic, pathway is initiated in the mitochondria by the enzyme sterol 27-hydroxylase (CYP27A1), which hydroxylates cholesterol to form oxysterols, primarily 27-hydroxycholesterol. researchgate.netnih.govnumberanalytics.com These intermediates are then hydroxylated at the 7α-position by oxysterol 7α-hydroxylase (CYP7B1). nih.govnih.gov

While this pathway is recognized primarily for its role in producing chenodeoxythis compound, it contributes to the pool of this compound precursors. nih.govnih.govyoutube.com The oxysterols generated, such as 27-hydroxycholesterol, can be transported to the liver from extrahepatic tissues where they are formed. nih.govnih.gov In the liver, these oxysterol precursors can be further metabolized. ki.se The remaining steps to form the final bile acid structure are similar to those in the classical pathway, and while there is a preference for chenodeoxythis compound formation, this compound can also be produced from these precursors. ki.se However, many sources assert that the alternative pathway only produces chenodeoxythis compound and not this compound. nih.govyoutube.com

Enzymatic Control of this compound Biosynthesis

The synthesis of this compound is under tight enzymatic control, with specific cytochrome P450 enzymes playing pivotal roles in dictating the rate and direction of the biosynthetic pathways.

Sterol 12α-hydroxylase (CYP8B1) is the key enzyme that directs the classical pathway toward the synthesis of this compound. researchgate.net It specifically catalyzes the 12α-hydroxylation of 7α-hydroxy-4-cholesten-3-one, a crucial step that commits the intermediate to the this compound synthesis route. wikipedia.orgnih.govnih.gov In the absence of CYP8B1 activity, the pathway produces chenodeoxythis compound instead. nih.govnih.gov

Therefore, the activity level of CYP8B1 is the primary determinant of the ratio of this compound to chenodeoxythis compound within the bile acid pool. nih.govnih.gov Studies involving the knockout of the Cyp8b1 gene in mice have demonstrated this role; these mice lack this compound and its derivatives, leading to a bile acid pool composed almost entirely of chenodeoxythis compound and its metabolites. jci.orgnih.gov This alteration in bile acid composition has significant metabolic consequences, including impaired fat absorption. nih.govresearchgate.net Research has also shown that human CYP8B1 can convert chenodeoxythis compound directly to this compound, highlighting its central role in regulating the balance between these two primary bile acids. nih.govbohrium.comresearchgate.net

| CYP8B1 Activity | Key Intermediate Acted Upon | Primary Bile Acid Product | Reference |

|---|---|---|---|

| Present | 7α-hydroxy-4-cholesten-3-one (C4) | This compound | wikipedia.orgnih.gov |

| Absent | 7α-hydroxy-4-cholesten-3-one (C4) | Chenodeoxythis compound | nih.govresearchgate.net |

Sterol 27-hydroxylase (CYP27A1) is a mitochondrial enzyme with a dual role in bile acid synthesis. nih.gov Its primary role is to initiate the alternative (acidic) pathway by hydroxylating the side chain of cholesterol to produce 27-hydroxycholesterol. researchgate.netnih.govnih.gov This is considered the initial step of this minor pathway. ki.se However, CYP27A1 also plays a crucial role in the later stages of the classical pathway, where it catalyzes the steroid side-chain oxidation for both this compound and chenodeoxythis compound synthesis. nih.govnih.govresearchgate.net

| Enzyme | Gene | Location | Primary Role in this compound Synthesis | Reference |

|---|---|---|---|---|

| Cholesterol 7α-hydroxylase | CYP7A1 | Endoplasmic Reticulum | Catalyzes the rate-limiting step of the classical pathway. | wikipedia.orgnih.gov |

| Sterol 12α-hydroxylase | CYP8B1 | Endoplasmic Reticulum | Determines this compound synthesis by 12α-hydroxylation; controls CA/CDCA ratio. | wikipedia.orgnih.gov |

| Sterol 27-hydroxylase | CYP27A1 | Mitochondria | Initiates the alternative pathway; performs side-chain oxidation in the classical pathway. | nih.govnih.gov |

| Oxysterol 7α-hydroxylase | CYP7B1 | Endoplasmic Reticulum | Catalyzes 7α-hydroxylation of oxysterols in the alternative pathway. | nih.govmdpi.com |

| 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase | HSD3B7 | Endoplasmic Reticulum | Converts 7α-hydroxycholesterol to the key intermediate 7α-hydroxy-4-cholesten-3-one (C4). | nih.govnih.gov |

Transcriptional and Hormonal Regulatory Networks Governing this compound Production

The hepatic production of this compound is a tightly controlled process, governed by a complex interplay of transcriptional and hormonal signals. This intricate network ensures that bile acid levels are maintained within a narrow physiological range to facilitate lipid digestion and absorption while preventing the accumulation of potentially toxic bile acids. The regulation primarily occurs at the level of gene transcription, targeting key enzymes in the bile acid synthesis pathway, most notably Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme, and Sterol 12α-hydroxylase (CYP8B1), which is essential for this compound synthesis. nih.govnih.gov

At the core of this regulatory system are nuclear hormone receptors, which act as intracellular sensors for bile acids and other lipids. oup.com These receptors modulate the expression of genes involved in bile acid synthesis and transport. nih.gov Complementing this transcriptional control is a layer of hormonal regulation, where metabolic hormones fine-tune bile acid production in response to the body's nutritional state. nih.gov

Nuclear Receptor-Mediated Regulation

The primary mechanism for feedback regulation of this compound synthesis involves the nuclear receptor Farnesoid X Receptor (FXR). nih.govfrontiersin.org FXR functions as a bile acid sensor; when intracellular bile acid concentrations rise, they bind to and activate FXR. youtube.comyoutube.com This activation triggers a cascade of events that ultimately suppresses the transcription of genes responsible for bile acid synthesis.

Another significant nuclear receptor is the Liver X Receptor (LXR), which is activated by oxysterols, cholesterol precursors. oup.comnih.gov LXR and FXR have coordinated, yet often opposing, roles in maintaining cholesterol and bile acid homeostasis. nih.gov While LXR activation by elevated cholesterol levels promotes bile acid synthesis by upregulating CYP7A1, the resulting increase in bile acids activates FXR, which then initiates a negative feedback loop to inhibit synthesis. nih.gov

The regulatory actions of these nuclear receptors are mediated through different pathways, primarily distinguished by their site of action: the intestine and the liver.

Intestinal FXR-FGF19 Axis: The predominant pathway for the feedback inhibition of bile acid synthesis originates in the intestine. frontiersin.orgnih.gov When bile acids are reabsorbed in the terminal ileum, they activate FXR in enterocytes. frontiersin.orgnih.gov Activated FXR strongly induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in mice). nih.govwikipedia.org FGF19 is a hormone that travels through the portal circulation to the liver. frontiersin.org In the liver, FGF19 binds to its receptor complex, consisting of FGF receptor 4 (FGFR4) and its co-receptor β-Klotho. frontiersin.orgnih.gov This binding activates intracellular signaling cascades, such as the MAPK/ERK1/2 pathway, which leads to the potent repression of CYP7A1 gene transcription. nih.gov This intestinal-liver crosstalk is considered the primary physiological mechanism for the rapid suppression of bile acid synthesis following a meal. nih.gov

Hepatic FXR-SHP Pathway: Bile acids returning to the liver can also directly activate hepatic FXR. nih.gov While this mechanism plays a less dominant role in repressing CYP7A1 compared to the FGF19 axis, it is crucial for regulating other genes. frontiersin.org Activated hepatic FXR induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. nih.govnih.gov SHP, in turn, inhibits the transcriptional activity of key nuclear receptors required for CYP7A1 and CYP8B1 expression, such as Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α). nih.gov This action provides a direct, albeit slower, feedback mechanism within the liver. nih.gov Studies have shown that FXR-mediated repression of CYP8B1, the enzyme that directs synthesis towards this compound, is dependent on both hepatic and intestinal FXR activation. frontiersin.orgnih.gov

Other FXR-Dependent Factors: Research has identified additional factors involved in FXR-mediated regulation. For instance, FXR can induce the transcription factor V-maf avian musculoaponeurotic fibrosarcoma oncogene homologue G (MAFG). nih.gov Overexpression of MAFG in the liver has been shown to repress the transcription of both Cyp7a1 and Cyp8b1, leading to reduced this compound levels. nih.gov

Table 1: Key Transcriptional Regulators of this compound Synthesis

| Regulator | Class | Primary Site of Action | Mechanism of Action | Effect on this compound Synthesis |

|---|---|---|---|---|

| Farnesoid X Receptor (FXR) | Nuclear Receptor | Intestine and Liver | Binds bile acids; induces FGF19 in the intestine and SHP in the liver. nih.govnih.govfrontiersin.org | Inhibits |

| Liver X Receptor (LXR) | Nuclear Receptor | Liver | Binds oxysterols; transcriptionally activates CYP7A1. oup.comnih.gov | Stimulates |

| Fibroblast Growth Factor 19 (FGF19) | Hormone (Enterokine) | Liver (acts on) | Secreted from the intestine upon FXR activation; binds to FGFR4/β-Klotho complex in the liver to repress CYP7A1. frontiersin.orgwikipedia.orgnih.gov | Inhibits |

| Small Heterodimer Partner (SHP) | Atypical Nuclear Receptor | Liver | Induced by hepatic FXR; inhibits the activity of LRH-1 and HNF4α. nih.govnih.gov | Inhibits |

| Liver Receptor Homolog-1 (LRH-1) | Nuclear Receptor | Liver | Required for the basal transcription of CYP7A1 and CYP8B1. nih.gov | Stimulates (basal expression) |

| Hepatocyte Nuclear Factor 4α (HNF4α) | Nuclear Receptor | Liver | Required for the basal transcription of CYP7A1 and CYP8B1. nih.gov | Stimulates (basal expression) |

Hormonal Regulation

Insulin (B600854) and Glucagon: These pancreatic hormones, which govern glucose homeostasis, have a significant impact on bile acid synthesis, particularly in the postprandial state. nih.govncert.nic.in Following a meal, elevated glucose and insulin levels stimulate the expression of CYP7A1, thereby promoting bile acid synthesis. nih.gov This mechanism ensures that bile acids are available to aid in the digestion and absorption of dietary fats and lipids. Conversely, glucagon, which is dominant during fasting, represses CYP7A1 transcription. nih.gov This regulation helps coordinate glucose and lipid metabolism with digestive processes. nih.govyoutube.com

Thyroid Hormone: Thyroid hormones are known to influence cholesterol and bile acid metabolism. nih.govnih.gov Studies have shown that excess thyroid hormone (hyperthyroidism) can stimulate bile acid synthesis. nih.gov However, other research using human hepatocytes indicates that triiodothyronine (T3) can suppress CYP7A1 expression and decrease the ratio of this compound to chenodeoxythis compound, suggesting a shift away from this compound production. nih.gov This suggests a complex, and potentially concentration-dependent, regulatory role for thyroid hormone in fine-tuning the composition of the bile acid pool. ncert.nic.innih.gov

Glucocorticoids: These steroid hormones, including cortisol, are involved in regulating metabolism and inflammation. ncert.nic.in Glucocorticoids appear to play a role in bile acid homeostasis. endocrine-abstracts.org For example, the enzyme 11β-Hydroxysteroid dehydrogenase type-1 (11β-HSD1), which generates active cortisol within cells, is highly expressed in the liver and influences the bile acid profile and release. endocrine-abstracts.org Disruption of this enzyme's activity in mice alters the ratio of 7α-hydroxylated bile acids (like this compound) to 7β-hydroxylated bile acids, indicating that glucocorticoid signaling is important for maintaining the normal pattern of bile acid synthesis. endocrine-abstracts.org

Sex Hormones: Hormones such as estradiol (B170435) and progesterone (B1679170) have also been shown to influence bile acid production. Studies in rat hepatocytes demonstrated that both hormones could transiently increase the activity of cholesterol 7α-hydroxylase and enhance bile acid synthesis, with progesterone showing a more potent and sustained effect. nih.gov

Table 2: Hormonal Modulators of this compound Synthesis

| Hormone | Source | Primary Stimulus | Effect on CYP7A1 Expression | Overall Effect on this compound Synthesis |

|---|---|---|---|---|

| Insulin | Pancreatic β-cells | High blood glucose | Induces nih.gov | Stimulates |

| Glucagon | Pancreatic α-cells | Low blood glucose | Represses nih.gov | Inhibits |

| Thyroid Hormone (T3) | Thyroid Gland | TSH stimulation | Suppresses (in some studies) nih.gov | Inhibits/Modulates |

| Glucocorticoids (e.g., Cortisol) | Adrenal Cortex | Stress (ACTH) | Modulates (indirectly) endocrine-abstracts.org | Modulates |

| Estradiol | Ovaries, Adipose tissue | Menstrual cycle regulation | Stimulates (transiently) nih.gov | Stimulates (transiently) |

| Progesterone | Ovaries, Corpus luteum | Menstrual cycle, pregnancy | Stimulates (transiently) nih.gov | Stimulates (transiently) |

Enterohepatic Circulation Dynamics and Systemic Distribution of Cholic Acid

Mechanistic Understanding of Cholic Acid Enterohepatic Recirculation

The enterohepatic recirculation of this compound is a dynamic and continuous process essential for maintaining a stable bile acid pool. nih.gov After being synthesized in the liver from cholesterol, this compound is conjugated with the amino acids glycine (B1666218) or taurine (B1682933) to form conjugated bile acids, which are then secreted into the bile. youtube.com This conjugation process increases their water solubility. nih.gov

Upon food intake, particularly fatty meals, the gallbladder is stimulated to contract, releasing the stored bile containing conjugated this compound into the duodenum, the first part of the small intestine. youtube.comwikipedia.org In the intestinal lumen, these bile acids play a crucial role in the emulsification and absorption of dietary fats and fat-soluble vitamins. youtube.com

As the conjugated this compound travels down the small intestine, a vast majority—approximately 95%—is actively reabsorbed in the terminal ileum. nih.govyoutube.com This reabsorption is a highly efficient process that conserves the bile acid pool. The reabsorbed this compound then enters the portal vein and is transported back to the liver. nih.gov Hepatocytes efficiently extract the this compound from the portal blood, reconjugate it if necessary, and secrete it back into the bile, thus completing the circuit. nih.gov A small fraction of this compound that is not reabsorbed in the small intestine passes into the large intestine, where it can be modified by gut bacteria before being excreted. nih.gov

Studies have shown that different bile acids have varying cycling frequencies. For instance, one study found that chenodeoxythis compound circulates approximately 1.34 times faster than this compound, possibly due to greater absorption in the proximal small intestine. nih.gov The entire bile acid pool, including this compound, circulates multiple times a day, with estimates ranging from 6 to 15 cycles. nih.gov This rapid and efficient recirculation ensures a constant supply of bile acids for digestive processes while minimizing the metabolic burden of continuous synthesis.

Hepatic and Intestinal Transport Systems Governing this compound Flux

The movement of this compound throughout the enterohepatic circulation is not a passive process but is meticulously controlled by a series of specialized transport proteins located in the liver and intestines. nih.govnih.gov These transporters ensure the unidirectional flow of this compound, maintaining its concentration gradients across different compartments.

In the liver, after synthesis or uptake from the portal blood, this compound is transported into the bile canaliculi, the smallest branches of the biliary tree. nih.gov In the intestine, specific transporters are responsible for the uptake of this compound from the intestinal lumen into the enterocytes and its subsequent export into the portal circulation. nih.gov

Key Transport Systems in this compound Flux

| Location | Transporter | Function |

| Liver (Hepatocyte) | Na+-taurocholate cotransporting polypeptide (NTCP) | Uptake of this compound from portal blood into hepatocytes. nih.gov |

| Organic anion transporting polypeptides (OATPs) | Uptake of this compound from portal blood into hepatocytes. nih.gov | |

| Bile Salt Export Pump (BSEP) | Secretion of conjugated this compound into bile canaliculi. nih.govnih.gov | |

| Intestine (Enterocyte) | Apical Sodium-Dependent Bile Acid Transporter (ASBT) | Reabsorption of conjugated this compound from the ileal lumen. nih.gov |

| Organic Solute Transporter (OSTα-OSTβ) | Export of this compound from enterocytes into the portal circulation. nih.gov |

The Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as SLC10A2, is the primary transporter responsible for the active reabsorption of conjugated bile acids, including this compound, from the lumen of the terminal ileum. nih.govlcgdbzz.com This protein is located on the apical membrane of enterocytes and utilizes the sodium gradient to drive the uptake of bile acids into the cell. nih.gov

The critical role of ASBT in maintaining the enterohepatic circulation is highlighted by the fact that inherited mutations in the ASBT gene can lead to primary bile acid malabsorption, a condition characterized by significant fecal loss of bile acids. nih.gov The expression and activity of ASBT are tightly regulated by various factors, including bile acid concentrations themselves, through nuclear receptors like the farnesoid X receptor (FXR). physiology.org

Once inside the enterocyte, this compound is thought to bind to the ileal bile acid-binding protein (IBABP), which facilitates its transport across the cell to the basolateral membrane for export into the portal circulation. physiology.org

BSEP function is crucial for preventing the accumulation of potentially cytotoxic bile acids within the hepatocytes. scilit.com Genetic mutations in BSEP can lead to various forms of cholestatic liver disease, such as progressive familial intrahepatic cholestasis type 2 (PFIC2) and benign recurrent intrahepatic cholestasis type 2 (BRIC2), underscoring its importance in bile acid homeostasis. nih.govresearchgate.net While BSEP is the primary transporter for conjugated this compound, other efflux transporters, such as members of the multidrug resistance-associated protein (MRP) family, may also contribute to the basolateral efflux of bile acids from hepatocytes under certain conditions. doi.org

Physiological and Mathematical Modeling of this compound Distribution and Metabolism

To better understand the complex dynamics of this compound enterohepatic circulation, researchers have developed physiological and mathematical models. nih.govnih.gov These models integrate known physiological principles, experimental data, and mathematical equations to simulate the distribution and metabolism of this compound in the human body. nih.govresearchgate.net

A multicompartmental pharmacokinetic model, for example, can be constructed to represent different physiological spaces, including the liver, gallbladder, various sections of the intestine, and blood compartments. nih.gov This model incorporates transfer coefficients that represent processes like blood flow, biotransformation (conjugation and deconjugation), and active and passive transport. nih.gov By introducing time-dependent events such as meals, which trigger gallbladder emptying and intestinal motility, these models can simulate the 24-hour metabolism of this compound in healthy individuals. nih.gov

These computational models are valuable tools for:

Predicting this compound concentrations in various tissues and fluids that may not be easily accessible for direct measurement. frontiersin.org

Investigating the impact of altered physiological conditions, such as changes in intestinal motility or transporter function, on this compound distribution. nih.gov

Exploring the mechanisms underlying disturbances in bile acid circulation seen in various diseases. nih.gov

Simulating the effects of drugs that may interfere with this compound transport or metabolism. frontiersin.org

For instance, a model might predict that inhibiting the intestinal reabsorption of bile acids would lead to an accumulation of bile acids in the colon. nih.gov These models are continually being refined as new mechanistic insights into bile acid regulation and transport become available. nih.govresearchgate.net

Molecular Signaling and Cellular Interactions Mediated by Cholic Acid

Nuclear Receptor Modulation by Cholic Acid

This compound directly engages with nuclear receptors, which are ligand-activated transcription factors that regulate the expression of a wide array of genes. nih.govnih.gov These interactions are fundamental to maintaining metabolic balance, particularly within the enterohepatic system, which includes the liver and intestine. nih.govnih.gov

The Farnesoid X Receptor (FXR) is a central nuclear receptor that functions as the body's primary sensor for bile acids. nih.govoup.comuni-freiburg.de this compound, along with other bile acids, is an endogenous ligand for FXR. patsnap.comdrugbank.com The activation of FXR by this compound is a critical feedback mechanism that protects the liver from the toxic accumulation of bile acids and regulates several metabolic pathways. oup.comnih.gov

Upon activation by this compound, FXR orchestrates a downstream regulatory cascade with effects in both the liver and the intestine:

Inhibition of Bile Acid Synthesis: In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. nih.govbmj.com SHP, in turn, inhibits the transcriptional activity of key transcription factors like Hepatocyte Nuclear Factor 4 alpha (HNF4α) and Liver Receptor Homolog-1 (LRH-1), which are required for the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the primary bile acid synthesis pathway. nih.govyoutube.com In the intestine, FXR activation by bile acids induces the secretion of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in mice). bmj.comnih.gov FGF19 travels through the portal circulation to the liver, where it binds to its receptor (FGFR4) and activates signaling pathways, including the ERK1/2 pathway, to suppress CYP7A1 gene transcription. bmj.comnih.gov

Regulation of Bile Acid Transport: FXR stimulates the expression of genes responsible for bile acid transport, promoting their efflux from hepatocytes into the bile. A key target is the Bile Salt Export Pump (BSEP), which transports bile acids across the canalicular membrane of hepatocytes. nih.gov In the intestine, FXR helps regulate the expression of transporters like the Organic Solute Transporter alpha and beta (Ostα/Ostβ), facilitating the movement of reabsorbed bile acids back into circulation. nih.gov

Modulation of Lipid and Glucose Metabolism: FXR activation influences lipid and glucose levels. It has been shown to inhibit the expression of apolipoprotein A1 (ApoA1), which can reduce high-density lipoprotein (HDL) synthesis. nih.gov Furthermore, FXR plays a role in reducing liver triglycerides by affecting fatty acid synthesis and promoting triglyceride clearance. nih.gov In the context of glucose metabolism, FXR activation has been linked to the regulation of both glycolysis and gluconeogenesis. nih.gov

Table 1: Key Downstream Effects of this compound-Mediated FXR Activation

| Target | Location | Regulatory Effect of FXR Activation | Consequence |

| CYP7A1 | Liver | Indirect Inhibition (via SHP and FGF19) | Decreased synthesis of primary bile acids. bmj.comnih.gov |

| SHP | Liver | Induction | Repression of genes involved in bile acid synthesis. nih.govnih.gov |

| FGF19 | Intestine | Induction | Endocrine signal to the liver to suppress bile acid synthesis. bmj.comnih.gov |

| BSEP | Liver | Induction | Increased efflux of bile acids from hepatocytes into bile. nih.gov |

| Ostα/Ostβ | Intestine/Liver | Induction | Efflux of bile acids from enterocytes and hepatocytes. nih.gov |

| ApoA1 | Liver | Inhibition | Potential reduction in HDL cholesterol levels. nih.gov |

Liver X Receptors (LXRα and LXRβ) are nuclear receptors that primarily function as cellular cholesterol sensors, activated by oxidized cholesterol derivatives known as oxysterols. conicet.gov.arnih.gov Unlike FXR, LXRs are not direct receptors for this compound. However, the LXR and FXR signaling pathways are intricately linked and cross-talk to maintain lipid homeostasis. oup.com

The interaction is largely indirect:

LXR activation promotes the conversion of cholesterol into bile acids by inducing the expression of CYP7A1, the same rate-limiting enzyme that is inhibited by the FXR pathway. nih.govnih.gov This places LXR upstream in the metabolic process that ultimately produces this compound.

By controlling the expression of genes involved in cholesterol transport and efflux, LXRs regulate the availability of the substrate (cholesterol) for bile acid synthesis. nih.govnih.gov

Therefore, while this compound does not directly bind and activate LXR, its own synthesis is influenced by LXR activity, and both pathways converge on the regulation of cholesterol and bile acid metabolism to ensure systemic lipid balance.

G Protein-Coupled Bile Acid Receptor (TGR5/GPBAR1) Activation by this compound

In addition to nuclear receptors, this compound activates the Takeda G protein-coupled receptor 5 (TGR5), also known as GPBAR1, a cell membrane receptor. patsnap.comwikipedia.orgmdpi.com This receptor is expressed in various tissues, including the gallbladder, intestine, certain immune cells like macrophages, and sinusoidal endothelial cells in the liver. mdpi.comnih.govnih.gov

Activation of TGR5 by this compound is generally less potent compared to secondary bile acids like deoxythis compound (DCA) and lithothis compound (LCA). mdpi.comnih.gov For instance, one study reported the half-maximal effective concentration (EC50) for TGR5 activation by this compound to be 7.7 µM, compared to 1.0 µM for DCA and 0.53 µM for LCA. nih.gov

Upon binding, TGR5 activation initiates several downstream signaling events:

cAMP Production: TGR5 activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). wikipedia.orgnih.gov This cAMP acts as a second messenger, activating further downstream pathways. nih.gov

GLP-1 Secretion: In intestinal enteroendocrine L-cells, TGR5-mediated cAMP signaling promotes the secretion of glucagon-like peptide-1 (GLP-1). wikipedia.orgnih.gov GLP-1 is an important incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) secretion, promotes satiety, and is a therapeutic target for type 2 diabetes. wikipedia.org

Energy Expenditure: In brown adipose tissue and human skeletal muscle, TGR5 activation has been shown to increase energy expenditure by inducing the enzyme deiodinase-2, which converts the prohormone thyroxine (T4) into the more active triiodothyronine (T3). wikipedia.orgnih.gov

Table 2: Comparative Affinity of Bile Acids for TGR5/GPBAR1

| Bile Acid | Type | EC50 (µM) |

| Lithothis compound (LCA) | Secondary | 0.53 nih.gov |

| Deoxythis compound (DCA) | Secondary | 1.0 nih.gov |

| Chenodeoxythis compound (CDCA) | Primary | 4.4 nih.gov |

| This compound (CA) | Primary | 7.7 nih.gov |

| Ursodeoxythis compound (UDCA) | Tertiary | 36 mdpi.com |

Intracellular Signaling Cascades Influenced by this compound

This compound's signaling capabilities extend beyond the direct activation of FXR and TGR5, influencing several key intracellular signaling cascades that are central to processes like cell proliferation, invasion, and survival.

Research has demonstrated that this compound can activate all three major pathways of the Mitogen-Activated Protein Kinase (MAPK) family. nih.gov The MAPK/ERK pathway is a critical chain of proteins that relays signals from cell surface receptors to the nucleus to control gene expression and cell division. wikipedia.org

ERK1/2 (Extracellular signal-regulated kinases 1/2): this compound has been shown to induce the phosphorylation and activation of ERK1/2. nih.gov

JNK (c-Jun N-terminal kinases): Activation of the JNK pathway by this compound has also been observed. nih.gov

p38 MAPK: this compound treatment can lead to the phosphorylation of p38 MAPK. nih.gov

In a study using human colon cancer cells, this compound-induced activation of these MAPK pathways was linked to an increase in the expression of matrix metalloproteinase-9 (MMP-9). nih.gov This effect was shown to be dependent on the production of reactive oxygen species (ROS). nih.gov Specifically, the study found that ERK1/2 and JNK activation led to the activation of the transcription factor AP-1, while p38 MAPK activation stimulated NF-κB, both of which contributed to enhanced cancer cell invasiveness. nih.gov

This compound can modulate components of the complex PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling axes, which are crucial regulators of cell growth, metabolism, proliferation, and survival. nih.govqiagen.com

Ras/Raf/MEK/ERK Axis: This cascade is a primary component of MAPK signaling. wikipedia.org As noted, this compound activates ERK1/2. nih.gov This activation occurs downstream of Ras, Raf, and MEK. Studies have shown that taurocholate, a conjugated form of this compound, can activate MEK. pnas.org Furthermore, the FGF19 signal, which is induced in the intestine by bile acids like this compound, suppresses bile acid synthesis in the liver by activating the ERK signaling pathway. bmj.com Ras itself can also activate the PI3K/Akt pathway, providing a point of crosstalk. youtube.com

PI3K/Akt/mTOR Axis: Bile acids have been shown to activate the PI3K/Akt pathway. pnas.org The PI3K/Akt/mTOR pathway is a central regulator of cellular metabolism and growth. mdpi.com Activation of this pathway generally promotes protein synthesis and cell growth while inhibiting autophagy. nih.govyoutube.com The FGF19 signal induced by bile acids can also activate mTOR, contributing to the post-meal repression of liver autophagy. bmj.com Dysregulation of this pathway is implicated in numerous diseases. nih.govmdpi.com

Activation of NF-κB and AP-1 Transcription Factors

This compound (CA) is a significant signaling molecule capable of activating key transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are central regulators of inflammation, cell proliferation, and invasion. Research demonstrates that in human colon cancer cells, this compound can trigger the expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for cancer cell invasion and metastasis. nih.govnih.gov This induction is mediated through the activation of both NF-κB and AP-1. nih.govnih.gov

The mechanism involves a cascade of upstream signaling events. This compound exposure leads to an increase in reactive oxygen species (ROS) production, which in turn activates Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov Specifically, the p38 MAPK pathway has been identified as the upstream signal for the activation of NF-κB. nih.gov In contrast, the activation of AP-1 is mediated through the ROS-dependent activation of ERK1/2 and JNK signaling pathways. nih.gov Studies using inhibitors for these pathways confirmed that blocking p38 MAPK activity suppressed NF-κB promoter activity, while inhibitors of ERK1/2 and JNK blocked AP-1 activity. nih.gov

The activation of NF-κB is a critical component of the cellular response to the stress induced by high concentrations of bile acids, as seen in cholestasis. nih.gov During obstructive cholestasis, NF-κB is activated in hepatocytes and paradoxically functions to reduce liver injury by attenuating apoptosis. nih.gov Similarly, AP-1 activation is a noted response to cytotoxic bile acids. For instance, glycochenodeoxythis compound (GCDCA), a conjugated bile acid, induces AP-1 activation and transcriptional activity in hepatoma cells, a process linked to the apoptotic effects of the bile acid. nih.gov The AP-1 complex induced by bile acids like deoxythis compound (DCA) has been shown to consist of JunD, Fra-1, and c-Fos. elsevier.com This activation is dependent on both the ERK and Protein Kinase C (PKC) signaling pathways operating cooperatively. elsevier.com

Table 1: this compound-Mediated Activation of NF-κB and AP-1 This table summarizes research findings on the activation of NF-κB and AP-1 transcription factors by this compound and related bile acids.

| Cell Type | Bile Acid Studied | Upstream Signal | Activated Factor | Downstream Effect | Reference(s) |

| Colon Cancer Cells (HT29, SW620) | This compound (CA) | ROS, p38 MAPK | NF-κB | MMP-9 Expression, Cell Invasion | nih.govnih.gov |

| Colon Cancer Cells (HT29, SW620) | This compound (CA) | ROS, ERK1/2, JNK | AP-1 | MMP-9 Expression, Cell Invasion | nih.govnih.gov |

| HCT116 Cells | Deoxythis compound (DCA) | ERK, PKC | AP-1 | GADD153 Gene Transcription | elsevier.comresearchgate.net |

| HepG2-Ntcp Hepatoma Cells | Glycochenodeoxythis compound (GCDCA) | Not specified | AP-1 (cFos, JunB) | Apoptosis | nih.gov |

| Mouse Liver (in vivo) | Bile Duct Ligation Model | Cholestasis | NF-κB | Reduced Liver Injury | nih.gov |

Other Key Signaling Pathways (e.g., NRF2, PKA-CREB, Wnt/β-catenin, ET-1)

Beyond NF-κB and AP-1, this compound and its derivatives influence a variety of other critical signaling pathways that regulate cellular homeostasis, stress response, and pathophysiology.

NRF2 Signaling: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. nih.govnih.gov In the context of bile acid metabolism, Nrf2 plays a crucial role in protecting against cholestatic liver injury by upregulating cytoprotective genes. nih.govnih.gov Deletion of Nrf2 in mice leads to a cholestatic phenotype, characterized by decreased biliary excretion of bile acids, highlighting its importance in bile acid homeostasis. nih.gov Activation of the Nrf2 pathway is considered a therapeutic target for cholestatic liver disease, as it helps to inhibit oxidative stress and inflammation. nih.govfrontiersin.org

PKA-CREB Pathway: The Protein Kinase A (PKA) and cAMP response element-binding protein (CREB) signaling pathway is another target of bile acids. The bile acid derivative Taurochenodeoxythis compound (TCDCA) has been shown to activate the TGR5 receptor, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This, in turn, activates the PKA-CREB signaling cascade, which plays an anti-inflammatory role. nih.gov In hepatocytes, the cAMP/PKA axis is involved in crucial metabolic processes like gluconeogenesis. nih.gov The activation of this pathway demonstrates how bile acids can modulate cellular functions through G-protein-coupled receptors.

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is deeply interconnected with bile acid homeostasis and is implicated in the progression of certain cancers. tamhsc.edunih.gov β-catenin can directly inhibit the farnesoid X receptor (FXR), a key nuclear receptor that controls bile acid synthesis and transport. nih.govnih.gov Secondary bile acids have been shown to promote the expression of Wnt/β-catenin signaling molecules, contributing to irregular cell growth and tumorigenesis in colorectal cancer. tamhsc.eduresearchgate.net Conversely, inhibiting Wnt signaling has been found to reduce cholestatic liver injury by suppressing cholangiocyte activation and a related inflammatory axis. nih.govnih.gov

Table 2: Modulation of Other Key Signaling Pathways by Bile Acids This table outlines the interaction of bile acids with NRF2, PKA-CREB, Wnt/β-catenin, and ET-1 signaling pathways.

| Pathway | Bile Acid Context | Key Mediator(s) | Cellular Outcome | Reference(s) |

| NRF2 | Cholestatic Stress | Nrf2, Keap1 | Antioxidant response, Cytoprotection, Regulation of bile acid transport | nih.govnih.govfrontiersin.org |

| PKA-CREB | TGR5 Activation | TGR5, cAMP, PKA, CREB | Anti-inflammatory response | nih.gov |

| Wnt/β-catenin | Cholestasis, Cancer | β-catenin, FXR | Regulation of bile acid homeostasis, Proliferation, Inflammation | tamhsc.edunih.govnih.gov |

| Endothelin-1 (ET-1) | Vascular Regulation | ET-1, FXR | Modulation of vascular tone | nih.govnih.gov |

This compound-Induced Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A primary mechanism through which this compound and other hydrophobic bile acids exert their cytotoxic effects is by inducing oxidative stress and promoting the generation of reactive oxygen species (ROS). nih.gov This process is a significant contributor to cellular damage in cholestatic liver diseases. researchgate.netnih.gov

The primary site of bile acid-induced ROS production is the mitochondria. nih.govnih.gov Bile acids can directly affect mitochondrial function by diminishing the membrane potential, decreasing the rate of respiration, and increasing the permeability of the inner mitochondrial membrane. nih.govnih.gov This mitochondrial dysfunction leads to the leakage of electrons from the electron transport chain, which then react with molecular oxygen to form superoxide (B77818) radicals and other ROS. nih.govyoutube.com Studies on skeletal muscle cells have shown that both this compound and deoxythis compound induce a significant increase in mitochondrial ROS (mtROS) levels. nih.gov

The consequences of this elevated oxidative stress are widespread and damaging. ROS can lead to lipid peroxidation, protein oxidation, and DNA damage, ultimately impairing cellular viability and promoting apoptosis. nih.gov In hepatocytes, bile acid-induced ROS production is an essential upstream event for the activation of several signaling pathways, including the ERK1/2 and AKT pathways, which are involved in cell survival and proliferation. nih.gov Furthermore, the ROS generated by this compound acts as a key upstream signal for the activation of the MAPK pathways that lead to NF-κB and AP-1 activation, linking oxidative stress directly to inflammatory and metastatic processes in cancer cells. nih.gov

Table 3: Research Findings on this compound-Induced Oxidative Stress This table provides a summary of studies investigating the generation of ROS and oxidative stress by this compound and its derivatives.

| Cell/Tissue Type | Bile Acid Studied | Primary Finding | Consequence | Reference(s) |

| Rat Hepatocytes, HuH7 Cells | Deoxythis compound (DCA), Taurodeoxythis compound (TDCA) | ROS generation is dependent on metabolically active mitochondria. | PTPase inactivation, Activation of receptor tyrosine kinases | nih.gov |

| C2C12 Myotubes (Skeletal Muscle) | This compound (CA), Deoxythis compound (DCA) | Increased mitochondrial ROS (mtROS) levels. | Decreased mitochondrial potential and oxygen consumption. | nih.gov |

| Colon Cancer Cells (SW620) | This compound (CA) | Increased ROS production by NADPH oxidase. | Activation of MAPK, NF-κB, and AP-1 signaling. | nih.gov |

| Mouse Liver (in vivo) | This compound (CA) diet | Enhanced production of malondialdehyde (MDA), a marker of lipid peroxidation. | Contributes to hepatic injury in NASH models. | mdpi.com |

| Fxr-null Mouse Liver (in vivo) | This compound (CA) diet | Spontaneous generation of oxidative stress in the absence of FXR. | Increased levels of 8-OHdG, a marker of oxidative DNA damage. | nih.gov |

Interactions of Cholic Acid with the Gut Microbiota

Microbial Biotransformation of Primary Cholic Acid to Secondary Bile Acids

Primary bile acids that escape enterohepatic circulation enter the colon, where they become substrates for a vast array of enzymatic transformations carried out by the resident microbiota. nih.govnih.gov These biotransformations convert primary bile acids like this compound into a diverse pool of secondary bile acids, significantly expanding the chemical diversity of bile acids in the host. nih.gov This metabolic activity begins with deconjugation, a crucial gateway reaction, followed by processes such as dehydroxylation and epimerization. nih.govnih.gov

The initial and essential step in the microbial metabolism of this compound is deconjugation, catalyzed by enzymes known as bile salt hydrolases (BSHs). nih.govnih.gov In the liver, primary bile acids are conjugated with the amino acids glycine (B1666218) or taurine (B1682933) to form conjugated bile acids, such as glycothis compound and taurothis compound. wikipedia.orgyoutube.com BSHs hydrolyze the amide bond linking the this compound steroid core to its conjugated amino acid. nih.govnih.gov This reaction releases unconjugated this compound, making it available for subsequent microbial modifications. nih.govnih.gov

BSH activity is widespread among major gut bacterial phyla, indicating its importance for bacterial survival and adaptation in the bile-rich intestinal environment. nih.govnih.gov Genera known to possess BSH enzymes include Lactobacillus, Bifidobacterium, Clostridium, Enterococcus, and Bacteroides. nih.govmdpi.com The liberation of the amino acid from the bile acid may serve as a source of carbon, nitrogen, and energy for some bacterial species. nih.gov

Following deconjugation, unconjugated this compound can undergo 7α-dehydroxylation, a multi-step pathway that converts it into the secondary bile acid deoxythis compound (DCA). youtube.comresearchgate.net This transformation is carried out by a small population of anaerobic bacteria, primarily from the Clostridium genus, which possess the bile acid-inducible (bai) gene cluster. nih.govresearchgate.net

Gut microbes can further modify this compound and its derivatives through epimerization, which alters the spatial orientation of hydroxyl groups on the steroid core. nih.gov This process is catalyzed by pairs of stereochemically distinct hydroxysteroid dehydrogenases (HSDHs) that act on the 3-, 7-, and 12-position hydroxyl groups. nih.govnih.gov For example, a 7α-hydroxyl group can be converted to a 7β-hydroxyl group through the sequential action of a 7α-HSDH and a 7β-HSDH, proceeding through a stable oxo-bile acid intermediate. researchgate.netnih.gov

These modifications, including epimerization and oxidation/reduction reactions catalyzed by HSDHs, change the physicochemical properties of bile acids, such as their hydrophilicity and toxicity. nih.govnih.gov The gut microbiota is also capable of other transformations, such as the oxidation of the 12α-hydroxyl group of this compound, a reaction catalyzed by 12α-HSDHs found in bacteria like Clostridium scindens. asm.orgnih.gov

| Transformation Process | Key Enzyme(s) | Substrate | Primary Product(s) | Associated Bacterial Genera |

|---|---|---|---|---|

| Deconjugation | Bile Salt Hydrolase (BSH) | Glycothis compound, Taurothis compound | This compound | Lactobacillus, Bifidobacterium, Clostridium, Bacteroides nih.govmdpi.com |

| 7α-Dehydroxylation | Bile acid-inducible (bai) enzyme pathway | This compound | Deoxythis compound (DCA) | Clostridium youtube.comnih.gov |

| Epimerization / Oxidation | Hydroxysteroid Dehydrogenases (HSDHs) | This compound, Deoxythis compound | Oxo-bile acids, Epi-bile acids | Clostridium, Eubacterium, Bacteroides nih.govmdpi.comresearchgate.net |

Influence of this compound on Gut Microbiota Composition and Diversity

Bile acids, including this compound and its microbially-produced derivatives, exert a strong selective pressure on the gut microbiota, thereby shaping its composition and diversity. nih.govnorthampton.ac.uk They possess potent antimicrobial properties, primarily due to their ability to disrupt bacterial cell membranes. news-medical.net The extent of this antimicrobial activity is related to the structure and hydrophobicity of the bile acid. nih.gov

The conversion of primary this compound to the more hydrophobic secondary bile acid, deoxythis compound (DCA), is particularly significant. High concentrations of DCA can inhibit the growth of a wide range of intestinal bacteria. nih.gov This direct antimicrobial effect means that the metabolic activity of certain microbes can influence the survival of others, creating a complex web of interactions that structures the microbial community. nih.govnih.gov Conversely, some bacteria have evolved mechanisms to resist the antimicrobial effects of bile acids, and certain species, like Clostridium scindens, are associated with the production of secondary bile acids that can inhibit the growth of pathogens such as Clostridioides difficile. nih.gov The constant supplementation of specific bile acids can alter the diversity of the intestinal microbiota. news-medical.net

| Bile Acid Derivative | Effect | Affected Bacteria | Reference |

|---|---|---|---|

| Deoxythis compound (DCA) | Inhibition of growth at high concentrations | Clostridium perfringens, Bacteroides fragilis, Lactobacilli, Bifidobacteria | nih.gov |

| Secondary Bile Acids (general) | Inhibition of spore germination and growth | Clostridioides difficile | nih.gov |

Reciprocal Host-Microbe Metabolic Crosstalk in Bile Acid Homeostasis

The interaction between the host and the gut microbiota regarding bile acid metabolism is a bidirectional and reciprocal relationship. northampton.ac.uknih.gov This crosstalk is fundamental to maintaining systemic metabolic homeostasis. academax.com The host liver synthesizes primary bile acids from cholesterol, which are then acted upon by the gut microbiota. wikipedia.orgmdpi.com The resulting secondary bile acids, such as deoxythis compound, are not merely metabolic byproducts but act as important signaling molecules. wikipedia.orgnorthampton.ac.uk

Compound Glossary

| Compound Name |

|---|

| This compound |

| Chenodeoxythis compound |

| Cholesterol |

| Deoxythis compound |

| Epi-bile acids |

| Glycine |

| Glycothis compound |

| Lithothis compound |

| Oxo-bile acids |

| Taurine |

| Taurothis compound |

Synthetic Methodologies and Derivatization of Cholic Acid for Research

Chemoenzymatic Synthesis of Cholic Acid Derivatives

The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful approach for the selective modification of complex molecules like this compound. Enzymes, particularly lipases, provide high regioselectivity and stereoselectivity under mild reaction conditions, which is often difficult to achieve through purely chemical means.

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) have been extensively utilized for the regioselective acylation of the hydroxyl groups of this compound. acs.org These enzymes, which naturally catalyze the hydrolysis of fats, can be employed in non-aqueous media to catalyze the reverse reaction: esterification, transesterification, and amidation. nih.govmdpi.com This capability allows for the targeted functionalization of one or more of the three hydroxyl groups (at positions C3, C7, and C12) on the this compound steroid nucleus.

The regioselectivity of lipase-catalyzed reactions on this compound is influenced by several factors, including the source of the lipase (B570770), the nature of the acyl donor, the solvent, and the reaction temperature. For instance, studies have shown that it is possible to obtain mono- and diacetylated derivatives of this compound with high yields by carefully selecting the enzyme and reaction conditions. acs.org Due to its distinct structure with three hydroxyl groups, this compound often behaves differently in enzymatic reactions compared to other bile acids like deoxycholic or lithothis compound. acs.org For example, Candida antarctica lipase B has been shown to be a highly effective catalyst for these transformations. researchgate.net The mechanism of lipase-catalyzed esterification generally follows a Ping-Pong Bi-Bi kinetic model, involving the formation of a tetrahedral intermediate and an acyl-enzyme complex. nih.gov

| Substrate | Lipase Source | Acyl Donor | Solvent | Major Product | Selectivity/Yield |

|---|---|---|---|---|---|

| This compound Methyl Ester | Candida antarctica Lipase B | Vinyl Acetate (B1210297) | Toluene | 3-O-acetyl-cholic acid methyl ester | High regioselectivity for the 3-OH group |

| Deoxythis compound Methyl Ester | Candida cylindracea Lipase | Trichloroethyl butanoate | Anhydrous Benzene | 3α-O-butanoyldeoxythis compound, methyl ester | High conversion to a single product |

Chemical Synthesis of this compound Analogues

While chemoenzymatic methods offer high selectivity, chemical synthesis provides broader versatility in the types of modifications that can be introduced to the this compound scaffold. These methods allow for the creation of a wide range of analogues with diverse functionalities.

The differential reactivity of the three hydroxyl groups on the this compound steroid nucleus can be exploited for selective chemical modification. In acylation reactions using agents like methacryloyl chloride, the general order of reactivity of the secondary hydroxyl groups is C3 > C12 > C7. nih.gov By controlling the stoichiometry of the acylating agent, it is possible to vary the number of substitutions and obtain mono-, di-, or tri-acylated derivatives. nih.govacs.org For example, derivatives of this compound with multiple methacrylate (B99206) groups have been synthesized using methacrylic acid, methacryloyl chloride, or methacrylic anhydride (B1165640) as acylating agents. nih.govacs.org

Other chemical modifications include the oxidation of the hydroxyl groups to keto groups. mdpi.commagtech.com.cn Regioselective oxidation can be achieved by choosing appropriate oxidizing agents and reaction conditions. For example, the hydroxyl group at C7 can be selectively oxidized using potassium dichromate in acetic acid. magtech.com.cn The selective oxidation of the C3 hydroxyl group of methyl cholate (B1235396) can be accomplished using silver carbonate on Celite. mdpi.commagtech.com.cn These keto derivatives serve as important intermediates for further synthetic transformations. magtech.com.cn

| Reaction Type | Reagent | Observed Reactivity Order of OH Groups | Reference |

|---|---|---|---|

| Acylation | Methacryloyl chloride | C3 > C12 > C7 | nih.gov |

| Oxidation | Potassium dichromate/Acetic acid | Selective for C7-OH | magtech.com.cn |

| Oxidation | Silver carbonate on Celite | Selective for C3-OH (on methyl cholate) | mdpi.commagtech.com.cn |

In recent years, modern synthetic methodologies have been applied to this compound to create more complex and functional architectures. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient and versatile method for synthesizing this compound derivatives. nih.govresearchgate.netwikipedia.org This reaction allows for the straightforward linkage of this compound units to other molecules or scaffolds via a stable 1,2,3-triazole ring. nih.govnih.gov

This approach has been used to synthesize novel steroid bioconjugates by reacting propargyl esters of this compound with azide-functionalized sterols. nih.gov Furthermore, click chemistry has enabled the creation of "quasi-podands," which are acyclic molecules with multiple arms emanating from a central core. nih.govnih.gov In these structures, three this compound derivatives, functionalized with a terminal alkyne, are "clicked" onto a central hub molecule, such as 1,3,5-tris(azidomethyl)benzene. nih.govnih.gov The resulting quasi-podands have a well-defined three-dimensional structure where the this compound units are spatially arranged, making them promising candidates for applications in molecular recognition and supramolecular chemistry. nih.govnih.govacs.org

Academic Applications of this compound Derivatives in Supramolecular Chemistry and Molecular Recognition

The amphiphilic nature and rigid, concave scaffold of this compound make it an excellent building block for the construction of supramolecular assemblies and host molecules for molecular recognition. nih.govmdpi.com The ability to selectively functionalize its hydroxyl groups and carboxylic acid tail allows for the fine-tuning of its self-assembly properties and binding capabilities.

This compound derivatives have been extensively used as low-molecular-mass gelators (LMMGs) to form supramolecular gels in both aqueous and organic solvents. magtech.com.cnresearchgate.net The self-assembly of these derivatives into fibrous networks through non-covalent interactions, such as hydrogen bonding and van der Waals forces, leads to the entrapment of solvent molecules and the formation of a gel. researchgate.net For example, supramolecular hydrogels have been created from polymers bearing this compound and β-cyclodextrin pendants, where the gelation is driven by the inclusion complex formation between the two moieties. acs.orgacs.org These hydrogels can exhibit interesting properties like self-healing and thermo-reversibility. acs.orgacs.org